Cimifugin 4'-O-beta-D-glucopyranoside
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Overview
Description
Cimifugin 4’-O-beta-D-glucopyranoside is a derivative of cimifugin . It is a white crystalline powder, soluble in methanol . It is derived from Fangji, Fangfeng, Huashan Qianhu .
Synthesis Analysis
The parent nucleus of benzo-gamma-pyranone in the structure of Cimifugin 4’-O-beta-D-glucopyranoside is a necessary group for anti-inflammatory activity . The activity of the two hydroxyl groups decreased after oxidation and acylation, but increased after ether formation .Molecular Structure Analysis
The molecular formula of Cimifugin 4’-O-beta-D-glucopyranoside is C22H28O11 . Its molecular weight is 468.45 . The IUPAC name is (S)-7-(hydroxymethyl)-4-methoxy-2-(2-((((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propan-2-yl)-2,3-dihydro-5H-furo[3,2-g]chromen-5-one .Physical and Chemical Properties Analysis
Cimifugin 4’-O-beta-D-glucopyranoside is a white crystalline powder . It is soluble in methanol . The density is predicted to be 1.53±0.1 g/cm3 .Scientific Research Applications
Cytotoxic Activities
Cimifugin 4'-O-[6″-feruloyl]-β-D-glucopyranoside, a related compound to Cimifugin 4'-O-beta-D-glucopyranoside, was isolated from the rhizomes of Cimicifuga foetida and evaluated for its cytotoxic activities against human cancer cell lines. The study suggests that compounds related to this compound could have potential applications in cancer research due to their cytotoxic properties against cancer cells (Lu et al., 2012).
Melanin Biosynthesis Inhibitory Activity
Cimifugin was among the compounds isolated from the unused parts of Ammi visinaga and was evaluated for its ability to inhibit melanin biosynthesis. This suggests a potential application in dermatological research, particularly in understanding and treating conditions related to melanin synthesis (Ashour et al., 2013).
Antioxidant and Anti-inflammatory Effects
A study on cimifugin, the aglycone part of this compound, demonstrated its ability to ameliorate imiquimod-induced psoriasis in vivo and in vitro by reducing oxidative stress and inflammation. This was achieved by inhibiting the activation of NF-κB/MAPK signaling pathways, indicating potential therapeutic applications in treating inflammatory diseases (Liu et al., 2020).
Vascular Contraction Inhibition
Related glycosides isolated from the leaves of Melaleuca quinquenervia showed the ability to inhibit contractile response induced by phenylephrine in rat aortic rings. Although not directly related to this compound, this study indicates that glycosides, in general, may have vasorelaxing activities, suggesting potential cardiovascular research applications (Lee et al., 2002).
Anticancer Activity
Juice and extracts from Saposhnikovia divaricata root, containing cimifugin β-D-glucopyranoside, were analyzed for their effects on colon cancer cells, showing a decrease in cell viability and induction of apoptosis. This suggests potential applications in researching natural compounds for cancer treatment strategies (Matusiewicz et al., 2019).
Mechanism of Action
- In AD, keratinocyte hypertrophy, mast cell infiltration, and the secretion of inflammatory factors by T helper cells 2 (Th2) and macrophages play crucial roles. Cimifugin modulates these processes by interacting with specific cellular components .
Target of Action
Mode of Action
Safety and Hazards
Future Directions
Cimifugin 4’-O-beta-D-glucopyranoside is currently used for scientific research or drug declaration . Its anti-inflammatory properties suggest potential applications in the treatment of inflammatory conditions .
Relevant Papers Unfortunately, I could not find specific papers related to Cimifugin 4’-O-beta-D-glucopyranoside .
Biochemical Analysis
Biochemical Properties
The compound is known to interact with various biomolecules, but the specific enzymes, proteins, and other biomolecules it interacts with are not clearly identified .
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Properties
IUPAC Name |
(2S)-7-(hydroxymethyl)-4-methoxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O11/c1-22(2,33-21-19(28)18(27)17(26)14(8-24)32-21)15-5-10-12(31-15)6-13-16(20(10)29-3)11(25)4-9(7-23)30-13/h4,6,14-15,17-19,21,23-24,26-28H,5,7-8H2,1-3H3/t14-,15+,17-,18+,19-,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATAXBHNGRMKLI-OOBAEQHESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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